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Compound of Interest

Tert-butyl 4-chloropiperidine-1-
Compound Name:
carboxylate

Cat. No.: B136478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
butyl 4-chloropiperidine-1-carboxylate (CAS No: 154874-94-9), a key intermediate in
pharmaceutical synthesis. Due to the limited availability of publicly accessible experimental
spectra, this document presents a summary of predicted and typical spectroscopic values
based on the compound's structure and known data for its constituent functional groups.
Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Compound Profile
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Property Value

Chemical Name tert-butyl 4-chloropiperidine-1-carboxylate

N-Boc-4-chloropiperidine, 1-Boc-4-

Synenyms chloropiperidine
CAS Number 154874-94-9
Molecular Formula C10H1sCINO2
Molecular Weight 219.71 g/mol

N
Structure )\
0 0]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for tert-butyl 4-
chloropiperidine-1-carboxylate. These values are based on established chemical shift and
frequency ranges for the functional groups present in the molecule.

Table 1: Predicted *H NMR Spectroscopic Data (CDCIs3)
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Chemical Shift (3)

Multiplicity Number of Protons  Assignment
Ppm
~4.10 - 3.90 m 1H H-4 (CH-CI)
H-2e, H-6e (axial
~3.70 - 3.50 m 2H protons on piperidine
ring)
H-2a, H-6a (equatorial
~3.20- 3.00 m 2H protons on piperidine
ring)
H-3e, H-5e (axial
~2.00-1.80 m 2H protons on piperidine
ring)
H-3a, H-5a (equatorial
~1.70-1.50 m 2H protons on piperidine
ring)
1.47 s 9H -C(CHs)s (Boc group)

Note: The chemical shifts for the piperidine ring protons are expected to be complex due to

conformational heterogeneity and spin-spin coupling. The assignments for axial and equatorial

protons are estimations.

Table 2: Predicted **C NMR Spectroscopic Data (CDC3)

Chemical Shift (6) ppm

Assignment

~154.5 C=0 (carbamate)

~79.5 -C(CHs)s (quaternary carbon of Boc)
~58.0 C-4 (CH-CI)

~43.0 C-2, C-6 (piperidine ring)

~34.0 C-3, C-5 (piperidine ring)

28.4 -C(CHs)s3 (methyl carbons of Boc)
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ble 3: licted :

Frequency (cm™?) Intensity Assighment

~ 2975, 2860 Strong C-H stretching (alkane)

~ 1690 Strong C=0 stretching (carbamate)
~ 1450 Medium C-H bending

~ 1250 - 1000 Strong C-N stretching

~ 800 - 600 Strong C-Cl stretching

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Value Interpretation
Molecular ion peak (M*) and M+2 peak due to
219/221
35Cl and 37Cl isotopes
163/165 Loss of isobutylene (-56) from the Boc group
118 Loss of the Boc group (-101)
57 tert-butyl cation, often the base peak

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic
compound like tert-butyl 4-chloropiperidine-1-carboxylate. Instrument-specific parameters
may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.
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o Data Acquisition:

o Acquire a *H NMR spectrum. Typical parameters include a 30-45° pulse angle and a
relaxation delay of 1-2 seconds.

o Acquire a proton-decoupled 3C NMR spectrum. This often requires a larger number of
scans than *H NMR due to the low natural abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and integrating the signals (for *H NMR).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar
and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Record a background spectrum of the empty ATR crystal or the KBr pellet.

o Place the sample in the instrument and record the sample spectrum. The instrument
software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in
a volatile organic solvent such as methanol or acetonitrile.
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¢ |onization Method:

o Electron lonization (EI): Suitable for volatile and thermally stable compounds. The sample
is introduced into the ion source, often via a direct insertion probe or gas chromatography,
and bombarded with high-energy electrons.

o Electrospray lonization (ESI): A softer ionization technique suitable for a wider range of
compounds. The sample solution is sprayed through a charged capillary, forming charged
droplets from which ions are desolvated.

« Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-
charge ratio (m/z). A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a chemical compound.

General Workflow for Spectroscopic Analysis

Compound Synthesis
and Purification

NMR Spectroscopy

(*H, 1°C) IR Spectroscopy Mass Spectrometry

Structural Information Molecular Weight and
(Connectivity, Functional Groups) Elemental Composition

Structure Elucidation
and Confirmation

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: A flowchart illustrating the logical progression of spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be
used for reference purposes only. For definitive characterization, experimental data should be
obtained and analyzed.

 To cite this document: BenchChem. [Spectroscopic Analysis of Tert-butyl 4-chloropiperidine-
1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136478#spectroscopic-data-of-tert-butyl-4-
chloropiperidine-1-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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